3,4,5-trimethoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
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Overview
Description
The compound “3,4,5-trimethoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and has various biological activities . The molecule also contains a 1,2-dihydroquinoline moiety, which is a heterocyclic compound often found in various therapeutic agents .
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of related compounds involves various chemical reactions and processes. For instance, the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein, involves a series of reactions starting from N,N-Diethyl(2-methoxy-4-methyl)benzamide (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).
Pharmaceutical Research
- Compounds similar to the query chemical have been explored for their potential in pharmaceutical applications. For instance, novel sigma-2 receptor probes like N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide (RHM-1) have been studied for their binding to sigma-2 receptors, indicating potential use in targeting specific receptors in drug development (Xu, Tu, Jones, Vangveravong, Wheeler, & Mach, 2005).
Animal Feed Additives
- Ethoxyquin, a compound with a similar structure, is used as an antioxidant in animal feed to protect against lipid peroxidation. Its safety and potential harmful effects have been studied extensively (Blaszczyk, Augustyniak, & Skolimowski, 2013).
Medicinal Chemistry
- Research in medicinal chemistry has led to the synthesis of various methoxylated isoquinoliniums derived from N-methyl-laudanosine and N-methyl-noscapine, demonstrating affinity for apamin-sensitive binding sites. These studies highlight the potential of methoxylated compounds in medicinal applications (Graulich, Scuvée-Moreau, Alleva, Lamy, Waroux, Seutin, & Liégeois, 2006).
Toxicity and Safety Studies
- Ethoxyquin, a structurally related antioxidant, has been studied for its cytotoxicity and genotoxicity, indicating the importance of safety evaluations in the use of such compounds (Blaszczyk & Skolimowski, 2015).
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in the structure of this compound, have been known to effectively inhibit targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It is known that tmp-bearing compounds interact with their targets, leading to a decrease in the biological activity of such analogs after the alteration of the tmp moiety .
Biochemical Pathways
Tmp-bearing compounds have been associated with anti-cancer effects, anti-fungal and anti-bacterial properties, antiviral activity, efficacy against leishmania, malaria, and trypanosoma, and anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .
Result of Action
Tmp-bearing compounds have demonstrated diverse bioactivity effects, surpassing the activity of other derivatives at comparable concentrations .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-27-16-6-5-13-9-14(22(26)24-17(13)12-16)7-8-23-21(25)15-10-18(28-2)20(30-4)19(11-15)29-3/h5-6,9-12H,7-8H2,1-4H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVXKRKOTUSWCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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